Calciumglycerophosphat

Übersicht

Beschreibung

Calcium glycerophosphate is a calcium salt of glycerophosphoric acid that forms a white, fine, slightly hygroscopic powder . It is used as a medication to treat low levels of phosphate or calcium, and as an ingredient in dental products to prevent dental caries . It is also considered a generally recognized as safe (GRAS) food ingredient by the FDA, used as a nutrient supplement (source of calcium or phosphorus), or in food products such as gelatins, puddings, and fillings .

Synthesis Analysis

The synthesis of calcium glycerophosphate is carried out by esterification of glycerol with a mixture of sodium dihydrophosphate and phosphoric acid . The process is followed by saponification of by-side formed diglycerophosphate by dilution of the reaction mixture by mass equal quantity of 15-20% HCl at 90-100 C and precipitation of calcium glycerophosphate with concentrated calcium chloride solution .Molecular Structure Analysis

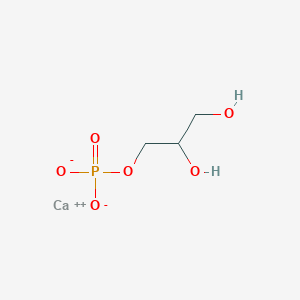

The molecular formula of calcium glycerophosphate is C3H7CaO6P . It is a mixture, in variable proportions, of calcium (RS)-2,3-dihydroxypropyl phosphate and calcium 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may be hydrated .Chemical Reactions Analysis

Empirical potential energy calculations have been carried out to investigate the conformational features of α- and β-glycerophosphates . The energy terms included in the total energy expression consist of nonbonded, electrostatic, and torsional energies .Physical and Chemical Properties Analysis

Calcium glycerophosphate forms a white, fine, slightly hygroscopic powder . It contains not less than 18.6% and not more than 19.4% of calcium (Ca), calculated on the dried basis .Wissenschaftliche Forschungsanwendungen

Korrosionsbeständigkeit in Magnesiumlegierungen

Calciumglycerophosphat: wird bei der Bildung von Calciumphosphat (Ca–P)-Beschichtungen auf Magnesiumlegierungen verwendet, die in verschiedenen Anwendungen eingesetzt werden, darunter Luft- und Raumfahrt und biomedizinische Implantate. Diese Beschichtungen werden mit der Mikro-Lichtbogen-Oxidationstechnik (MAO) aufgebracht, die die Korrosionsbeständigkeit, Biokompatibilität und Bioaktivität der Legierungen deutlich verbessert .

Knochengewebe-Engineering

CaGP dient als Modifikator bei der Synthese von Polyurethanmaterialien für Knochengewebeschablonen. Es stimuliert die Knochengewebsregeneration, indem es in die Polymerketten von Poly(esteretherurethanen) (PEEURs) eingebaut wird. Diese Modifikation verbessert die Biokompatibilität und die mechanischen Eigenschaften der Gerüste und macht sie für biomedizinische Anwendungen geeignet .

Stabilisierung von kolloidalen Systemen

Die Löslichkeit von CaGP beeinflusst den Gelierungsmechanismus kolloidaler Systeme wie Chitosan. Diese Anwendung ist in der pharmazeutischen Industrie von Bedeutung, wo CaGP als Stabilisator bei der Formulierung von Gelen und Cremes wirken kann .

Wirkmechanismus

Target of Action

Calcium glycerophosphate primarily targets the enamel of teeth and the urinary bladder . It is used in dental products to prevent dental caries and as a medication to treat low levels of phosphate or calcium . It is suggested that calcium glycerophosphate promotes plaque-pH buffering, elevation of plaque calcium and phosphate levels, and direct interaction with dental mineral .

Mode of Action

Calcium glycerophosphate acts by increasing the acid-resistance of the enamel, enhancing enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating calcium and phosphate levels . It also appears to reduce cellular inflammation in the urinary bladder and non-irritatively encourage cellular reproduction . This is possibly a result of the uniquely free calcium ion and/or the glycerophosphate moiety, working singly or together .

Biochemical Pathways

Glycerophosphate, a component of calcium glycerophosphate, can be synthesized by two different de novo pathways. The main de novo formation pathway in plant and animal tissues is the sequential acylation of glycerol-3-phosphate (Gro3P). In mammalian cells, glycerophosphate acyltransferases catalyze the first step in this synthesis .

Pharmacokinetics

The solubility of calcium glycerophosphate, which affects its bioavailability, is dependent on the pH of the environment . As pH increases, the solubility of calcium glycerophosphate also increases . Each salt produces a different ph in distilled water, affecting its solubility value .

Result of Action

The action of calcium glycerophosphate results in an anti-caries effect, increased acid-resistance of the enamel, increased enamel mineralization, modified plaque, and elevated calcium and phosphate levels . It also reduces cellular inflammation in the urinary bladder and encourages cellular reproduction .

Action Environment

The action of calcium glycerophosphate is influenced by environmental factors such as pH and the presence of other ions. The solubility of calcium glycerophosphate, which affects its bioavailability and efficacy, is dependent on the pH of the environment . The presence of other ions could also potentially affect the action of calcium glycerophosphate .

Zukünftige Richtungen

Calcium glycerophosphate has been used for bone regeneration in various forms such as coating, cement, and scaffold based on its unique bioactive properties and bone regeneration effectiveness . Additionally, several studies have been actively carried out to improve the efficacy of calcium glycerophosphate in combination with various healing agents .

Biochemische Analyse

Biochemical Properties

Calcium glycerophosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The main and only benefit of calcium glycerophosphate is that it provides absorbable calcium . Along with phosphorus, calcium is the main mineral in our bones and teeth . These two minerals form tight bonds in the bones and teeth to keep them strong .

Cellular Effects

Calcium glycerophosphate has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a vital role in the release of all neurotransmitters, clotting the blood after an injury, contracting our muscles, and more .

Molecular Mechanism

Calcium glycerophosphate may act through a variety of mechanisms to produce an anti-caries effect . These include increasing acid-resistance of the enamel, increasing enamel mineralization, modifying plaque, acting as a pH-buffer in plaque, and elevating Calcium and phosphate levels .

Temporal Effects in Laboratory Settings

The effects of calcium glycerophosphate over time in laboratory settings have been observed. It has been found that using inorganic phosphate instead of β-glycerophosphate has advantages in preserving transepithelial electrical resistance (TEER) and attenuating increases in mannitol flux rates during hypoxia or cytokine stimulation .

Dosage Effects in Animal Models

The effects of calcium glycerophosphate vary with different dosages in animal models

Metabolic Pathways

Calcium glycerophosphate is involved in several metabolic pathways. The mitochondrial Glycerophosphate dehydrogenase Complex oxidizes glycerophosphate to dihydroxyacetone phosphate and feeds electrons directly to ubiquinone .

Eigenschaften

IUPAC Name |

calcium;2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIRHXNCFWGFJE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7CaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-03-4 (Parent) | |

| Record name | Calcium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40873179 | |

| Record name | Calcium 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-95-4, 1336-00-1, 28917-82-0, 27214-00-2 | |

| Record name | Calcium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerol phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium glycerol phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium 2,3-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 1-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q014U50XQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Calcium glycerophosphate (CaGP) in biological systems?

A1: CaGP acts as an inhibitor of intestinal alkaline phosphatase F3 [, ]. This enzyme is responsible for dephosphorylating sphingosine-1-phosphate (S1P), a key molecule involved in maintaining intestinal epithelial integrity. By inhibiting alkaline phosphatase, CaGP increases S1P concentrations, thus promoting intestinal integrity. [, ]

Q2: Can you explain the role of sphingosine-1-phosphate (S1P) in maintaining gut epithelial integrity?

A2: S1P is a signaling molecule that plays a crucial role in regulating cell survival, proliferation, migration, and barrier function in various tissues, including the gut epithelium. It exerts its effects by binding to specific receptors on cell surfaces, initiating downstream signaling pathways that strengthen tight junctions between epithelial cells, reducing permeability and maintaining gut barrier integrity. [, ]

Q3: How does Calcium glycerophosphate impact gut permeability in the context of hypoxia?

A3: Hypoxia, a condition of low oxygen supply, can disrupt gut epithelial integrity, leading to increased permeability. Studies using Caco-2 cell monolayers, a model of intestinal epithelial transport, have shown that CaGP can mitigate hypoxia-induced increases in transepithelial permeability. [, ] Even at low concentrations (1 μM), CaGP preserved transepithelial electrical resistance (TEER) and attenuated the increase in mannitol flux rates, indicating improved barrier function during hypoxia. [, ]

Q4: Beyond hypoxia, are there other conditions where Calcium glycerophosphate demonstrates a protective effect on gut permeability?

A4: Yes, research indicates that CaGP might offer protection against gut permeability increases caused by various factors, including:

- Cytokine Stimulation: CaGP reduced transepithelial electrical resistance (TEER) loss and mannitol flux increases induced by a mixture of cytokines (TNFα, ILβ, and IFNγ) in Caco-2 cell monolayers. [, ]

- α-Gliadin Peptide 31-55 Exposure: While less effective in preserving TEER, CaGP significantly attenuated the increase in mannitol flux induced by α-gliadin peptide 31-55, a gluten peptide fragment implicated in celiac disease, in Caco-2 cells. [, ] It also helped maintain E-cadherin protein levels, crucial for tight junction integrity. []

Q5: What is the molecular formula and weight of Calcium glycerophosphate?

A5: The molecular formula of Calcium glycerophosphate is C3H7CaO6P. It has a molecular weight of 210.14 g/mol. [, ]

Q6: Are there different forms of Calcium glycerophosphate?

A6: Yes, Calcium glycerophosphate can exist as different isomers, with α-Calcium glycerophosphate and β-Calcium glycerophosphate being the most relevant. These isomers differ in the configuration of the hydroxyl group at the second carbon atom of the glycerophosphate moiety. [, ]

Q7: What are the properties of different Calcium glycerophosphate hydrates?

A7: Research has shown that α-calcium glycerophosphate can exist as a dihydrate and a monohydrate. The dihydrate form is unstable in water, while the monohydrate shows stability. [] The differences in their physical behavior suggest that the choice of hydrate could be crucial depending on the intended application, particularly in aqueous solutions. []

Q8: How does Calcium glycerophosphate behave in parenteral nutrition solutions?

A8: Studies have demonstrated that Calcium glycerophosphate exhibits superior solubility compared to conventional mineral salts like calcium gluconate and potassium phosphates in parenteral nutrition solutions. [, ] This enhanced solubility is crucial for achieving therapeutic doses of calcium and phosphorus in low-birth-weight infants receiving total parenteral nutrition, potentially preventing bone undermineralization. []

Q9: Has Calcium glycerophosphate been investigated for its remineralization potential in dentistry?

A9: Yes, Calcium glycerophosphate is investigated for its role in oral health, particularly its potential to enhance remineralization of tooth enamel:

- Mouthrinses and Dentifrices: Studies suggest that fluoride mouth rinses containing CaGP demonstrate a remineralization effect on demineralized primary enamel in vitro. [, ] Similar effects are observed with low-fluoride dentifrices supplemented with CaGP. []

- Combination Therapies: Research shows that a calcium glycerophosphate/sodium monofluorophosphate system can provide a greater anti-caries effect compared to sodium monofluorophosphate alone, highlighting a synergistic effect. []

- Mechanism in Caries Prevention: While several mechanisms are proposed, elevating calcium levels in plaque is considered the most plausible explanation for the cariostatic effect of CaGP. []

Q10: What analytical techniques are commonly used to characterize and quantify Calcium glycerophosphate?

A10: Various analytical techniques are employed for studying CaGP:

- Ion Chromatography: This method allows for the simultaneous determination of Calcium glycerophosphate, particularly useful for analyzing complex matrices like toothpaste where interferences may be present. []

- Atomic Absorption and Emission Spectroscopy: These techniques are used to measure the concentration of specific elements, including calcium, in biological samples and formulations containing CaGP. [, ]

- Spectrophotometry: This method can assess the turbidity of solutions, providing insights into the solubility and precipitation behavior of CaGP under different conditions. []

- Light Microscopy: This technique allows for the visualization of crystal formation, providing valuable information on the solubility of CaGP in various solutions, such as parenteral nutrition formulations. []

- Laser Fluorescence: This method is employed to assess mineral density, particularly in dental studies evaluating the remineralization potential of CaGP on tooth enamel. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)

![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)